Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
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Overview
Description
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate is a compound with a variety of applications in scientific research. It is known for its role in medical research, drug-release systems, nanotechnology, new materials research, and cell culture . This compound is also used in the study of ligands, polypeptide synthesis support, graft polymer compounds, and polyethylene glycol-modified functional coatings .
Preparation Methods
The synthesis of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 3-(2-(2-aminoethoxy)ethoxy)propanoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .
Comparison with Similar Compounds
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate can be compared with other similar compounds, such as:
Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate: This compound has an additional ethoxy group, which may influence its solubility and reactivity.
This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
This compound: This compound lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological molecules.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C8H17NO4 |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C8H17NO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7,9H2,1H3 |
InChI Key |
YMKABRKIYQHZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCN |
Origin of Product |
United States |
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